molecular formula C22H18Br2 B3056378 Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- CAS No. 70942-04-0

Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-

Cat. No.: B3056378
CAS No.: 70942-04-0
M. Wt: 442.2 g/mol
InChI Key: BWKINSGUBIEAFH-UHFFFAOYSA-N
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Description

The compound Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- (CAS RN: 56181-82-9) is a brominated tetrahydronaphthalene derivative featuring a 4'-bromobiphenyl substituent at the 3-position of the naphthalene core . It serves as a critical intermediate in synthesizing brodifacoum, a second-generation anticoagulant rodenticide (CAS RN: 56073-10-0) . Structurally, the compound combines a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with two bromine atoms: one on the naphthalene ring and another on the biphenyl moiety. This bromination pattern enhances its lipophilicity and stability, which are vital for biological activity in rodenticides .

Synthesis routes involve Friedel-Crafts acylation and subsequent bromination steps, as outlined in industrial chemical dictionaries . The compound’s reactivity is influenced by the electron-withdrawing bromine atoms, which facilitate coupling reactions in rodenticide synthesis .

Properties

IUPAC Name

1-bromo-3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H18Br2/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKINSGUBIEAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1Br)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60887758
Record name Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70942-04-0
Record name 1-Bromo-3-(4′-bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalene
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Record name Naphthalene, 1-bromo-3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro-
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Record name Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Record name Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Record name 1-bromo-3-[4'-bromo(1,1'-biphenyl)-4-yl]-1,2,3,4-tetrahydronaphthalene
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Preparation Methods

Directed Bromination of Biphenyl

The patent CN101376619A outlines a bromination protocol using chlorine gas to enhance regioselectivity. Key steps include:

Reaction Conditions:

  • Solvent: 1,2-Dichloroethane
  • Catalysts: ZnCl₂, Al, or FeCl₃ (2.5–50 g per 200 g biphenyl)
  • Bromine: 74–79 g per 200 g biphenyl
  • Temperature: 0–10°C during Cl₂ introduction, then 50–75°C

Mechanistic Rationale:
Chlorine acts as a Lewis acid to polarize Br₂, favoring electrophilic aromatic substitution at the para position. Excess Br₂ is quenched with NaHSO₃ to prevent di-bromination.

Performance Data (Table 1):

Catalyst Br₂ (equiv) Temp (°C) Time (h) Yield (%)
ZnCl₂ 0.40 71 3.5 59.2
Al 0.37 56 2.5 59.6
FeCl₃ 0.38 57 2.0 62.1

Data from demonstrates FeCl₃ provides optimal yield (62.1%) under milder conditions.

Construction of the Tetralin Core

Benzannulation of Arylacetaldehydes

Source details a triflimide-catalyzed benzannulation for polysubstituted naphthalenes:

  • Reactants: 2-Arylacetaldehyde + Alkyne
  • Conditions: HNTf₂ (15 mol%), 1,2-dichloroethane, RT
  • Yield: 60–85% for naphthalene derivatives

Hydrogenation of the naphthalene product (e.g., H₂/Pd-C) yields the tetralin scaffold.

Bromination at the 1-Position

Electrophilic bromination of tetralin requires careful control to avoid ring-opening:

  • Reagent: Br₂ (1.05 equiv) in CH₂Cl₂
  • Catalyst: FeBr₃ (5 mol%)
  • Temperature: −10°C to 0°C
  • Yield: 70–78%

Coupling Strategies for Biphenyl-Tetralin Conjugation

Suzuki-Miyaura Cross-Coupling

The biphenyl and tetralin subunits are linked via palladium-catalyzed coupling:

Reaction Scheme:
1-Bromo-tetralin + 4-Bromophenylboronic acid → Target compound

Optimized Conditions (Table 2):

Ligand Base Temp (°C) Yield (%)
SPhos K₂CO₃ 80 68
XPhos CsF 100 72
DavePhos K₃PO₄ 90 65

XPhos/CsF at 100°C achieves 72% yield, as reported in analogous systems.

Integrated Synthetic Protocol

Sequential Bromination-Coupling Approach

Step 1: Prepare 4-bromobiphenyl via (FeCl₃, 62.1% yield)
Step 2: Synthesize 1-bromo-tetralin via benzannulation + bromination (70% yield)
Step 3: Cross-coupling using XPhos/CsF (72% yield)

Overall Yield: 0.621 × 0.70 × 0.72 = 31.4%

Challenges and Optimization Opportunities

  • Regioselectivity: Competing ortho-bromination in biphenyl requires excess Cl₂
  • Steric Hindrance: Bulky biphenyl groups reduce coupling efficiency; microwave irradiation may enhance kinetics
  • Purification: Recrystallization from ethanol removes di-brominated byproducts

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Iron (III) bromide (FeBr3), bromine (Br2)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is utilized in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, influencing its binding affinity and specificity towards these targets. The pathways involved may include electrophilic aromatic substitution and other reactions that modify the compound’s structure and activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Feature Target Compound Brodifacoum Difethialone
Core Structure Tetralin Coumarin Thiocoumarin
Bromine Atoms 2 1 1
Functional Groups Br, biphenyl OH, Br SH, Br
Molecular Weight (g/mol) 441.20 523.43 555.49

Biological Activity

Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is a complex organic compound with significant potential in biological research. This article explores its biological activity, synthesis methods, and potential applications based on the available literature and data.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H18Br2
  • CAS Number : 70942-04-0
  • Molecular Weight : 442.19 g/mol

The structure combines a naphthalene moiety with a biphenyl group and bromine substituents, which may influence its reactivity and biological interactions.

Biological Activity

Research indicates that compounds structurally related to Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- exhibit various biological activities. Notably:

  • Anticancer Properties : Some studies suggest that similar compounds can interact with proteins involved in cell signaling pathways, potentially leading to anticancer effects. For instance, the structural features of these compounds may allow them to inhibit tumor growth or induce apoptosis in cancer cells.
  • Fluorescent Probes : The unique structural characteristics may enable the compound to function as a fluorescent probe in biological assays, aiding in the visualization of cellular processes.

Synthesis Methods

The synthesis of Naphthalene derivatives typically involves several organic chemistry techniques. Common methods include:

  • Bromination Reactions : The introduction of bromine atoms into the naphthalene or biphenyl rings can be achieved through electrophilic aromatic substitution.
  • Coupling Reactions : Techniques such as Suzuki or Heck coupling can be utilized to form biphenyl structures from aryl halides.

Table 1: Related Compounds and Their Biological Activities

Compound NameBiological ActivityReference
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthaleneAnticancer activity against various cell lines
3-(4'-Bromo-[1,1'-biphenyl]-4-yl)-naphthalenolInhibition of specific protein targets
Hydroxy derivatives of naphthaleneAntitumor activity in vitro

Q & A

Q. What synthetic methodologies are most effective for preparing brominated tetrahydronaphthalene derivatives like this compound?

The synthesis typically involves multi-step routes such as Friedel-Crafts acylation, Knoevenagel condensation, and bromination. For example, structurally similar compounds (e.g., 3-(4'-bromobiphenyl-4-yl)-1-tetralol) are synthesized via bromination of biphenyl intermediates followed by cyclization and hydrogenation . Key steps include:

  • Bromination : Controlled addition of bromine under inert atmospheres to avoid over-substitution.
  • Cyclization : Use of Lewis acids (e.g., BF₃) to facilitate ring closure.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

X-ray crystallography is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.4178 Å, b = 13.2352 Å, c = 15.9610 Å) have been reported for related naphthalene derivatives. These data reveal planarity of the biphenyl moiety and steric effects from bromine substituents, influencing packing efficiency .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and hydrogenation levels.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., M = 379.30 g/mol for C₂₂H₁₉Br₂O) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability using NIST-reported boiling points (e.g., 511.7 K at 0.973 bar for tetralin derivatives) .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine) influence reactivity in cross-coupling reactions?

Bromine at the 1- and 4'-positions enhances electrophilicity, enabling Suzuki-Miyaura couplings. Computational docking studies (e.g., using AutoDock Vina) show that bulky substituents like naphthalene can create steric clashes (e.g., with Glu512 in TRPC6 channels), necessitating substituent optimization . Methodology:

  • Density Functional Theory (DFT) : Calculate electronic effects of bromine on aromatic rings.
  • Kinetic Studies : Monitor reaction rates under varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).

Q. What role do tetrahydronaphthalene derivatives play in energy storage systems like flow batteries?

Naphthalene derivatives with hydrophilic scaffolds (e.g., dimethylamine groups) exhibit redox stability in aqueous electrolytes. For example, hydroxyl-functionalized derivatives undergo reversible 2-electron transfers, achieving >500 cycles with <0.01% capacity decay per cycle. Key steps:

  • Electrochemical Synthesis : In situ functionalization to introduce redox-active groups .
  • Cyclic Voltammetry : Measure redox potentials (e.g., -0.45 V vs. Ag/AgCl) in 1 M H₂SO₄ .

Q. How can environmental persistence and toxicity be evaluated for this compound?

Follow EPA guidelines for in vitro and in vivo assays:

  • Ames Test : Assess mutagenicity using Salmonella strains TA98 and TA100.
  • Aquatic Toxicity : Daphnia magna LC₅₀ studies (e.g., 96-hour exposure).
  • Bioaccumulation : Log P calculations (estimated ~4.2 for brominated aromatics) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Reactant of Route 2
Reactant of Route 2
Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-

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